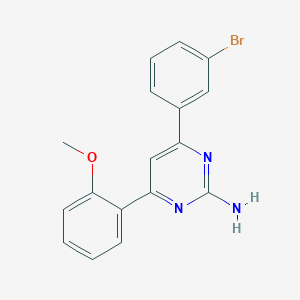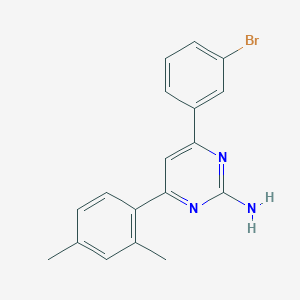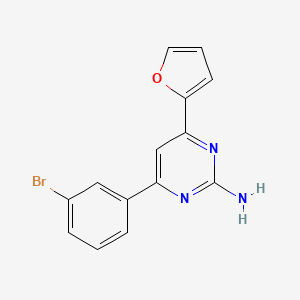
4-(3-Bromophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Bromophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine, or 4-BMPP for short, is a heterocyclic compound used in scientific research. It is a derivative of pyrimidine, a six-membered aromatic nitrogen-containing ring. 4-BMPP is a versatile compound that has a wide range of applications in biochemical and physiological research.
科学的研究の応用
4-BMPP is widely used for scientific research applications. It is a useful tool in biochemical and physiological studies, as it can be used to study the effects of various compounds on cells and organisms. It has been used in studies of the effects of drugs on the nervous system, as well as studies of enzyme activity, protein folding, and gene expression. 4-BMPP has also been used in studies of the effects of environmental toxins on the human body.
作用機序
The exact mechanism of action of 4-BMPP is not yet fully understood. However, it is believed to act by binding to certain receptors in cells and modulating their activity. This binding can result in a variety of effects, depending on the receptor and the cell type. For example, it has been shown to modulate the activity of the serotonin receptor, which can lead to changes in mood and behavior.
Biochemical and Physiological Effects
4-BMPP has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of various enzymes and receptors, leading to changes in the levels of various hormones and neurotransmitters. It has also been shown to affect gene expression, leading to changes in the expression of certain proteins. In addition, 4-BMPP has been shown to affect the activity of certain ion channels, leading to changes in membrane potential and cellular excitability.
実験室実験の利点と制限
4-BMPP has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable, making it suitable for long-term storage. It is also relatively non-toxic, making it safe to handle in the laboratory. However, there are some limitations to using 4-BMPP in laboratory experiments. It can be difficult to accurately measure its concentration in a solution, and it can interact with other compounds in the solution, making it difficult to accurately measure its effects.
将来の方向性
There are many potential future directions for the use of 4-BMPP in scientific research. It could be used to study the effects of drugs on the nervous system and to develop new treatments for neurological disorders. It could also be used to study the effects of environmental toxins on the human body, as well as the effects of various compounds on gene expression and protein folding. Additionally, it could be used to study the effects of hormones and neurotransmitters on the body, and to develop new treatments for various diseases.
合成法
4-BMPP can be synthesized by an acid-catalyzed condensation reaction between 3-bromophenol and 2-methoxyphenylhydrazine. This reaction is usually carried out in an organic solvent such as ethanol or methanol, and an acid catalyst such as sulfuric acid or hydrochloric acid is added to the reaction mixture. The resulting product is a white crystalline solid.
特性
IUPAC Name |
4-(3-bromophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O/c1-22-16-8-3-2-7-13(16)15-10-14(20-17(19)21-15)11-5-4-6-12(18)9-11/h2-10H,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUEQQCGXDACRTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=NC(=C2)C3=CC(=CC=C3)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














